molecular formula C10H15N3O B2888687 4-[(Dimethylamino)methyl]benzohydrazide CAS No. 863646-40-6

4-[(Dimethylamino)methyl]benzohydrazide

Cat. No. B2888687
CAS RN: 863646-40-6
M. Wt: 193.25
InChI Key: XSCJOSIKBZAKGM-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]benzohydrazide is a chemical compound with the CAS Number: 863646-40-6 . It has a molecular weight of 193.25 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The compound crystallizes in the monoclinic space group C2/c . All non-hydrogen atoms are within 0.1 A ̊ of the molecular mean plane . The molecule is essentially flat, with the greatest deviation from the average molecular plane, among the non-hydrogen atoms, found for atom N1 at 0.074 (1) A ̊ .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 193.25 .

Scientific Research Applications

Catalytic and Biological Activities

New Schiff base ligands derived from benzohydrazide compounds have shown significant catalytic, DNA binding, and antibacterial activities. Co(II), Ni(II), and Cu(II) complexes of these ligands were synthesized and characterized, demonstrating potential applications in antimicrobial treatments and as catalysts in oxidative reactions. These complexes have shown to catalyze the oxidative coupling of o-aminophenol to its oxidation product efficiently, highlighting their potential in synthetic chemistry and biological applications (El‐Gammal et al., 2021).

Computational Chemistry Studies

Density Functional Theory (DFT) studies on benzohydrazide complexes with various metals (Zn, Cu, Ni, Fe, Mn, Ca, and Co) have been performed to understand the effect of metal ions on the association energy and geometry of these complexes. These studies provide insights into the molecular geometry and binding energies of benzohydrazide complexes, contributing to the design of new materials with tailored properties (Varela et al., 2016).

Antimicrobial Activity

A series of novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying the biologically active sulfonamide moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as new antimicrobial agents (Ghorab et al., 2017).

Corrosion Inhibition

Hydrazone derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. The study demonstrates that these compounds significantly improve the corrosion resistance of mild steel, providing a potential avenue for the development of new corrosion inhibitors for industrial applications (Lgaz et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety

Mode of Action

It’s known that aminobenzoic acids can interact with various biological targets through hydrogen bonding and other non-covalent interactions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its structural similarity to aminobenzoic acids , it might be involved in similar biochemical pathways. Aminobenzoic acids are known to participate in various biological processes, but the exact pathways and their downstream effects for this compound remain to be elucidated.

Result of Action

It’s known that aroyl hydrazides, a class of compounds to which this compound is structurally related, have been studied for their potential antimicrobial and anticancer activities

properties

IUPAC Name

4-[(dimethylamino)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)7-8-3-5-9(6-4-8)10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCJOSIKBZAKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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